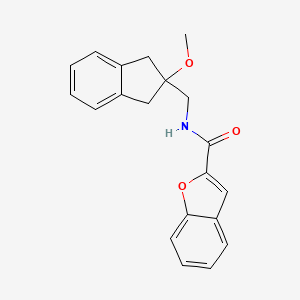

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran moiety linked to an indene derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Indene Derivative: The indene derivative can be synthesized through a series of reactions starting from commercially available precursors.

Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of o-hydroxyaryl ketones with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates.

Análisis De Reacciones Químicas

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane, DMP in dichloromethane.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: Nucleophiles like thiols or amines in polar aprotic solvents.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide exhibits promising pharmacological properties. Its structure suggests potential activity against various diseases, particularly in the realms of anti-inflammatory and anticancer therapies.

Anti-inflammatory Activity

Studies have indicated that compounds with similar structural motifs to this compound may possess anti-inflammatory properties. For instance, derivatives of indene and benzofuran have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .

Anticancer Properties

The compound's structural features suggest it may interact with biological targets involved in cancer progression. Research on related compounds has demonstrated significant cytotoxic effects against various cancer cell lines. For example, a study found that similar benzofuran derivatives exhibited IC50 values below 10 µM against breast cancer cell lines . This indicates that this compound could be evaluated for its anticancer efficacy.

Structure–Activity Relationship (SAR)

Understanding the relationship between the compound's chemical structure and its biological activity is critical for optimizing its therapeutic potential.

Synthesis and Evaluation

A recent study synthesized several derivatives of benzofuran-based compounds, including this compound. These derivatives were evaluated for their pharmacological activities using various in vitro assays against cancer cell lines such as MCF7 and A375. The results indicated that modifications to the benzofuran structure significantly influenced cytotoxicity profiles, with some derivatives achieving IC50 values as low as 0.39 µM .

Mechanistic Studies

Mechanistic studies have revealed that compounds similar to this compound may induce apoptosis in cancer cells through mitochondrial pathways. This was demonstrated in a study where related compounds activated caspase pathways leading to programmed cell death in human cancer cell lines .

Mecanismo De Acción

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and indene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Similar structure but lacks the benzofuran moiety.

2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzoate: Similar structure but with a benzoate group instead of a carboxamide group.

Uniqueness

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide is unique due to the presence of both benzofuran and indene moieties, which can confer distinct electronic and steric properties. These properties can be exploited in the design of new compounds with specific biological or material applications.

Actividad Biológica

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthamide core linked to a methoxy-substituted indane moiety , which contributes to its distinct chemical properties. The molecular formula is C22H21NO2, with a molecular weight of 345.41 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Molecular Targets:

- Enzymes : The compound may inhibit various enzymes involved in metabolic pathways.

- Receptors : It has been shown to modulate receptor activity, influencing signaling pathways related to inflammation and cell proliferation.

Pathways Involved:

- Inflammatory Response : The compound may inhibit the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines.

- Apoptosis : It can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : Studies have demonstrated that this compound effectively reduces inflammation in various models, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Chronic Inflammation : A study published in Journal of Medicinal Chemistry reported that administration of the compound led to significant reductions in markers of chronic inflammation in animal models .

- Neuroprotective Effects : Another investigation suggested that this compound could protect against neurodegenerative processes by reducing oxidative stress and preventing neuronal apoptosis .

Propiedades

IUPAC Name |

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-23-20(11-15-7-2-3-8-16(15)12-20)13-21-19(22)18-10-14-6-4-5-9-17(14)24-18/h2-10H,11-13H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVWXNIOSRPCBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.